

Application Notes and Protocols for LM-021 in In Vivo Imaging Studies

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Compound of Interest

Compound Name: LM-021

Cat. No.: B1395557

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For Researchers, Scientists, and Drug Development Professionals

Introduction

LM-021 is a novel near-infrared (NIR) fluorescent probe designed for the in vivo imaging of Galectin-3 expression. Galectin-3 is a β -galactoside-binding lectin that is overexpressed in a variety of pathological conditions, including cancer, inflammation, and fibrosis.[1] This makes it a compelling biomarker for disease diagnosis, monitoring progression, and assessing therapeutic response. **LM-021** provides a non-invasive method to visualize and quantify Galectin-3 expression in real-time within a living organism, offering significant advantages for preclinical research and drug development.[1]

Applications

The in vivo imaging of Galectin-3 using **LM-021** can be applied to several key research areas:

- **Oncology:** Detect and monitor tumor growth and metastasis in cancers where Galectin-3 is overexpressed. It can also be used to evaluate the target engagement of Galectin-3-inhibiting therapeutics.[1]
- **Fibrosis Research:** Visualize and quantify the progression of fibrosis in organs such as the liver, heart, and lungs.[1]

- Inflammation Studies: Monitor inflammatory responses in various disease models, as Galectin-3 is a key regulator of inflammation.[1]
- Drug Development: Assess the pharmacokinetics and pharmacodynamics of novel therapies targeting Galectin-3 and aid in patient stratification in preclinical studies.[1]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from in vivo imaging studies using **LM-021** in a subcutaneous tumor model.

Table 1: Biodistribution of **LM-021** in Major Organs

Organ	Mean Radiant Efficiency (p/s/cm ² /sr)/(μW/cm ²) ± SD
Tumor	$8.5 \times 10^8 \pm 1.2 \times 10^8$
Liver	$4.2 \times 10^8 \pm 0.8 \times 10^8$
Kidneys	$3.1 \times 10^8 \pm 0.6 \times 10^8$
Spleen	$1.5 \times 10^8 \pm 0.3 \times 10^8$
Lungs	$1.1 \times 10^8 \pm 0.2 \times 10^8$
Muscle	$0.9 \times 10^8 \pm 0.1 \times 10^8$

Table 2: Tumor-to-Background Ratio (TBR) of **LM-021** Over Time

Time Post-Injection	Tumor-to-Muscle Ratio	Tumor-to-Skin Ratio
1 hour	2.5 ± 0.4	1.8 ± 0.3
4 hours	5.8 ± 0.9	4.2 ± 0.7
8 hours	9.4 ± 1.5	7.9 ± 1.3
24 hours	7.2 ± 1.1	6.1 ± 1.0

Experimental Protocols

Protocol 1: In Vivo Fluorescence Imaging of Galectin-3 in a Subcutaneous Tumor Model

This protocol details the imaging of the Galectin-3-targeting NIR fluorescent probe, **LM-021**, in mice with subcutaneous tumors.

Materials:

- **LM-021** fluorescent probe
- Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneously implanted 4T1 tumors)
- Anesthetic (e.g., isoflurane)
- In vivo imaging system (e.g., IVIS Spectrum)[\[2\]](#)
- Warming pad
- Sterile saline

Procedure:

- Animal Preparation:
 - Anesthetize the tumor-bearing mouse using isoflurane (2-3% for induction, 1.5-2% for maintenance).[\[1\]](#)
 - Place the mouse on the imaging stage of the in vivo imaging system.
 - Maintain the animal's body temperature with a warming pad.
- Baseline Imaging:
 - Acquire a baseline fluorescence image of the mouse before injecting the probe to determine the level of autofluorescence.[\[1\]](#)
- Probe Administration:

- Dilute **LM-021** in sterile saline to the desired concentration.
- Inject the recommended dose of **LM-021** (e.g., 10 nmol) intravenously via the tail vein.
- Fluorescence Imaging:
 - Acquire fluorescence images at multiple time points post-injection (e.g., 1, 4, 8, and 24 hours).
 - Use appropriate excitation and emission filters for **LM-021** (e.g., excitation: 745 nm, emission: 800 nm).
- Image Analysis:
 - Use the imaging software to draw regions of interest (ROIs) over the tumor and a background region (e.g., muscle).[\[1\]](#)
 - Quantify the average fluorescence intensity (radiant efficiency) in each ROI.[\[1\]](#)
 - Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.[\[1\]](#)

Protocol 2: Ex Vivo Organ Imaging and Biodistribution Analysis

This protocol is performed after the final in vivo imaging time point to confirm the distribution of the fluorescent probe in various organs.[\[1\]](#)

Materials:

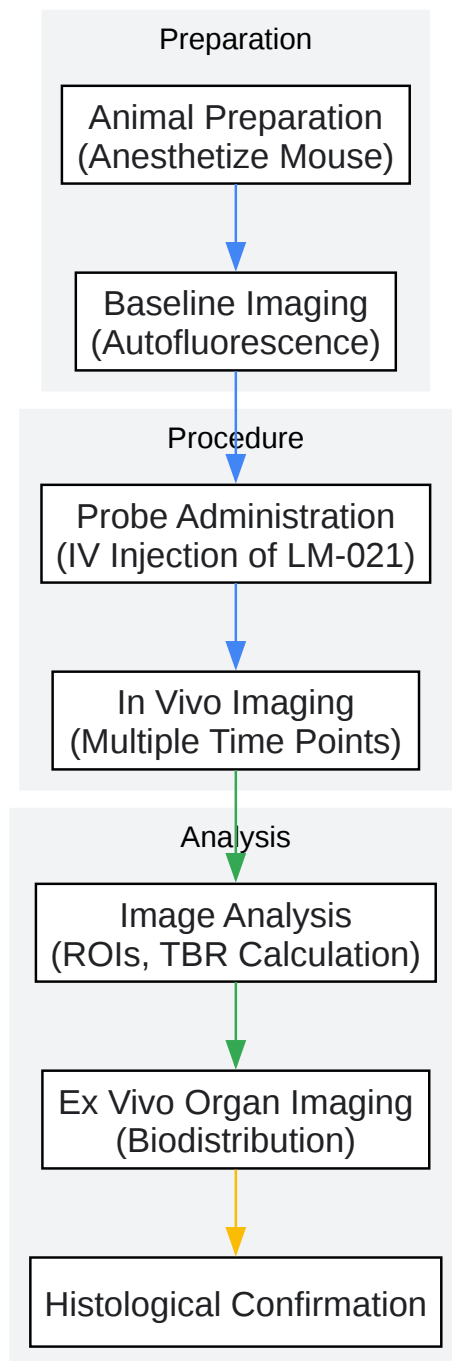
- Euthanasia solution
- Surgical instruments
- Phosphate-buffered saline (PBS)
- In vivo imaging system

Procedure:

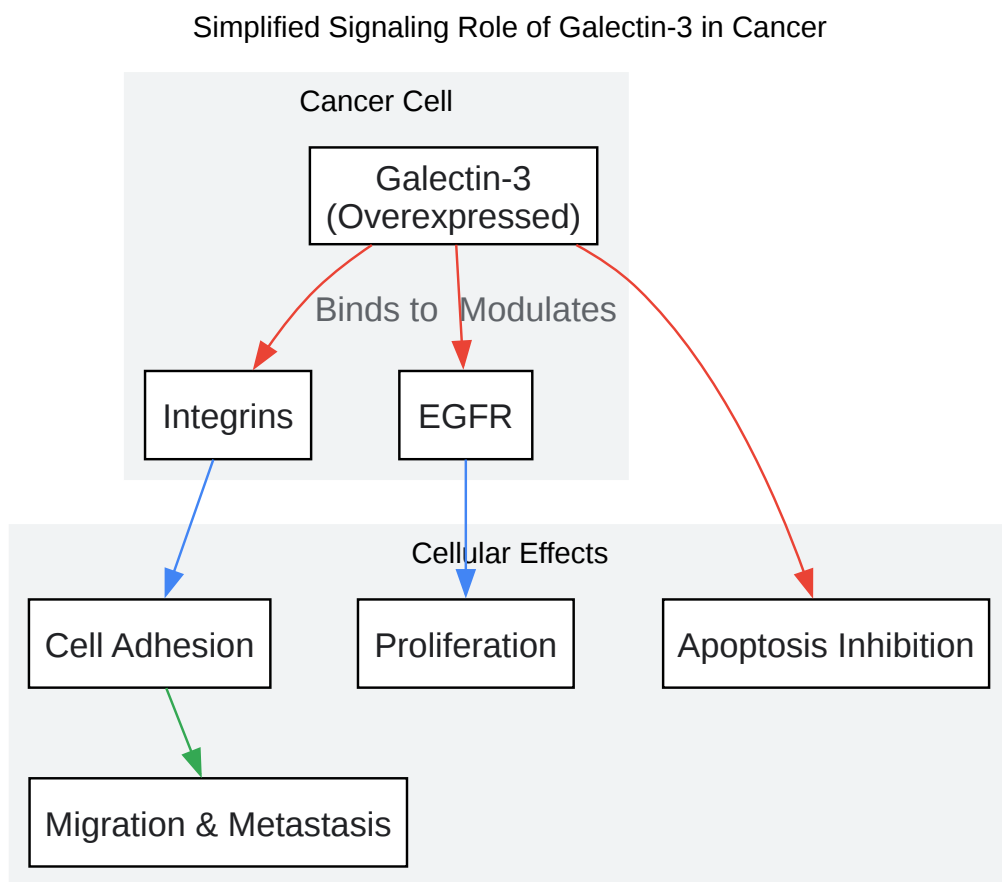
- Euthanasia and Organ Collection:
 - Following the final imaging session, euthanize the mouse using an approved method.
 - Dissect and collect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart, and muscle).
- Organ Imaging:
 - Arrange the collected organs on a non-fluorescent surface within the imaging system's field of view.
 - Acquire a fluorescence image of the organs using the same imaging parameters as the in vivo study.
- Data Analysis:
 - Draw ROIs around each organ and quantify the average radiant efficiency.
 - This data will provide a quantitative measure of the probe's biodistribution.

Visualizations

Experimental Workflow for In Vivo Imaging with LM-021

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Caption: Experimental workflow for in vivo fluorescence imaging.



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Caption: Simplified signaling role of Galectin-3 in cancer.

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References

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